molecular formula C24H16ClF2N3 B6509418 3-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-6,8-difluoro-1H-pyrazolo[4,3-c]quinoline CAS No. 901006-54-0

3-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-6,8-difluoro-1H-pyrazolo[4,3-c]quinoline

Cat. No. B6509418
CAS RN: 901006-54-0
M. Wt: 419.9 g/mol
InChI Key: PZMJOCBIIQPKLB-UHFFFAOYSA-N
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Description

The compound “3-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-6,8-difluoro-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule. It contains a pyrazoloquinoline core, which is a bicyclic structure composed of a pyrazole ring fused with a quinoline ring . The molecule also has various substituents, including a 4-chlorophenyl group, a 3,4-dimethylphenyl group, and two fluorine atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which it is reacted . Without specific information, it’s difficult to predict the exact reactions this compound might undergo.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, density, and solubility. These properties are determined by the compound’s molecular structure .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This typically applies to drugs and their targets in the body. Without specific information on this compound’s biological activity, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific information, it’s difficult to predict the safety and hazards associated with this compound .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it has biological activity, it could be studied as a potential drug. If it has interesting chemical reactivity, it could be used in the development of new synthetic methods .

properties

IUPAC Name

3-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-6,8-difluoropyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16ClF2N3/c1-13-3-8-18(9-14(13)2)30-24-19-10-17(26)11-21(27)23(19)28-12-20(24)22(29-30)15-4-6-16(25)7-5-15/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZMJOCBIIQPKLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C4C=C(C=C(C4=NC=C3C(=N2)C5=CC=C(C=C5)Cl)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16ClF2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-6,8-difluoro-1H-pyrazolo[4,3-c]quinoline

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